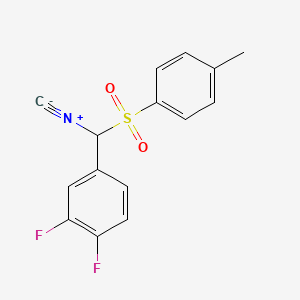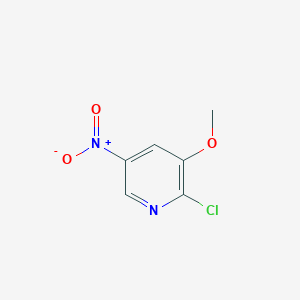
2-Chloro-3-methoxy-5-nitropyridine
Übersicht
Beschreibung
The compound of interest, 2-Chloro-3-methoxy-5-nitropyridine, is a chlorinated, methoxylated, and nitrated derivative of pyridine. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their varied chemical reactivity and structural motifs .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and oxidation processes. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through a sequence of substitution, oxidation, nitration, and ammoniation steps . Similarly, 2-amino-3-nitropyridine-6-methoxy was prepared from 2,6-dichloropyridine by a combination of substitution, nitration, ammoniation, and oxidation, achieving an overall yield of 60.6% . These methods highlight the complexity and the careful control of reaction conditions required to synthesize specific nitropyridine derivatives.
Molecular Structure Analysis
X-ray crystallography, IR, NMR, and electronic spectroscopy are common techniques used to analyze the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Theoretical calculations, such as density functional theory (DFT), are also employed to optimize molecular structures and predict NMR chemical shifts, as seen in the study of 2-chloro-4-nitropyridine and its derivatives .
Chemical Reactions Analysis
The reactivity of nitropyridine compounds can be influenced by the presence of substituents on the pyridine ring. For instance, 4-chloro-5-methoxy-2-nitropyridazin-3-ones demonstrated excellent nitro group transfer potentiality in the N-nitration of secondary amines . The nitration of 3-chloro-5-methoxypyridine N-oxide resulted in the formation of 5-chloro-3-methoxy-2-nitro-pyridine N-oxide under mononitration conditions, while more drastic conditions led to the formation of 3-chloro-5-methoxy-2,6-dinitropyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are characterized by their absorption and fluorescence spectra, as well as their reactivity and stability. The absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The stability and charge delocalization of molecules like 2-chloro-4-nitropyridine were studied using natural bond orbital (NBO) analysis, and their reactivity was investigated through HOMO-LUMO energies and global descriptors . Hyperpolarizability values were also calculated to assess the nonlinear optical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 2-Chloro-3-methoxy-5-nitropyridine and its derivatives are frequently used in the synthesis of other chemical compounds. For instance, Jun (2007) discusses the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine, highlighting a process involving substitution, oxidation, nitration, and ammoniation (Jun, 2007).
- Further emphasizing its role in synthesis, Kai-qi (2009) describes the production of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation (Kai-qi, 2009).
- In addition, Jukić et al. (2010) detail the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, showcasing the use of X-ray and spectroscopic analysis for structural elucidation (Jukić et al., 2010).
Chemical Reactivity and Properties
- Gruber (1953) explores the malonations of substituted nitropyridines, including 2-chloro-3-methoxy-5-nitropyridine, providing insights into the reactivity of various methoxy and nitropyridine derivatives (Gruber, 1953).
- Another study by Szpakiewicz and Wolniak (1999) examines the dehydro-methylamination of nitropyridines, including chloro and methoxy derivatives of 3-nitropyridine, highlighting the chemical transformations possible with these compounds (Szpakiewicz & Wolniak, 1999).
- Bakke and Sletvold (2003) investigate the substitution reactions of 5-nitropyridine-2-sulfonic acid, where various nucleophiles, including methoxy and chloro groups, are substituted, illustrating the versatility of these compounds in chemical reactions (Bakke & Sletvold, 2003).
Kinetics and Mechanisms
- The kinetics of reactions involving 2-chloro-3-nitropyridine and its derivatives are also a focus of research. Hamed (1997) studies the kinetics of reactions of 2-chloro-3-nitropyridine with morpholine and piperidine, providing insight into the mechanistic aspects of these chemical processes (Hamed, 1997).
- Another relevant study by Nakano et al. (2001) showcases an efficient method for p-Methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine, highlighting the practical applications of these compounds in synthetic chemistry (Nakano et al., 2001).
Advanced Applications and Studies
- Bissell and Swansiger (1987) report on the nitration of 3-chloro-5-methoxypyridine N-oxide, a process that yields various nitropyridine derivatives, showcasing the compound's utility in creating more complex chemical structures (Bissell & Swansiger, 1987).
- El-Bardan (1999) provides insights into the kinetics of the reaction of 2-chloro-3-nitropyridine with aryloxide ions, contributing to a deeper understanding of the compound's behavior in various chemical environments (El-Bardan, 1999).
Safety And Hazards
The compound is classified as having acute toxicity when ingested, causing skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-chloro-3-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGPBLSIXOYNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634325 | |
| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxy-5-nitropyridine | |
CAS RN |
75711-00-1 | |
| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75711-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

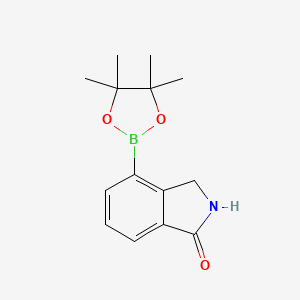


![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

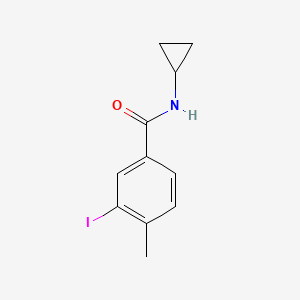
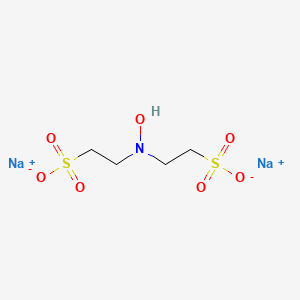
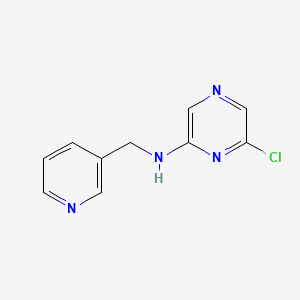
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)
